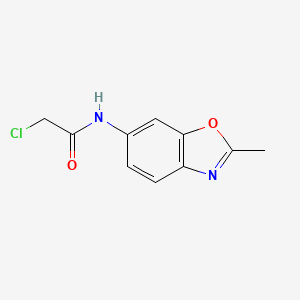
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and is synthesized through a well-established process.
作用機序
The exact mechanism of action of 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. The compound has also been shown to modulate the activity of certain signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide has been shown to exhibit potent biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to reduce inflammation in various preclinical models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide in lab experiments include its potent activity against cancer cells and its ability to modulate certain signaling pathways involved in inflammation and neurodegeneration. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
The future directions for research on 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide include further studies to understand its mechanism of action, optimization of the synthetic method to obtain higher yields of the compound, and exploration of its potential therapeutic applications in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
In conclusion, 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its antitumor and anti-inflammatory activity and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is carried out through a multistep process that involves the reaction of 2-amino-6-chlorobenzoxazole with 2-bromoacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to obtain the final product. The synthetic method has been optimized to obtain high yields of the compound with excellent purity.
科学的研究の応用
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies. The compound has also been explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-12-8-3-2-7(4-9(8)15-6)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHNQRIPFMUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


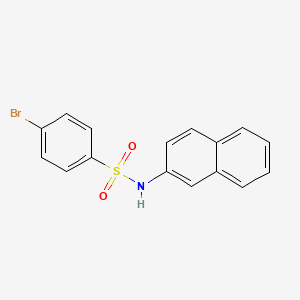
![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
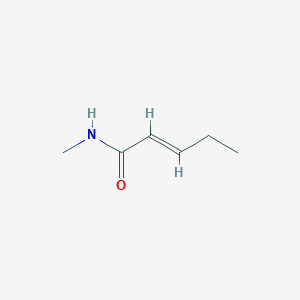
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)


![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
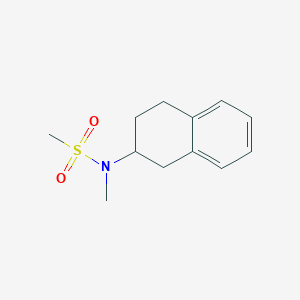
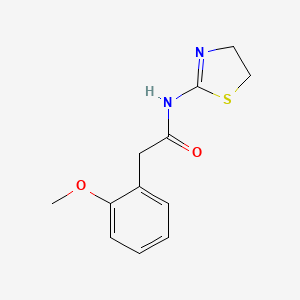
![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)